molecular formula C9H6BrNO3S B13928704 2-Bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid

2-Bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid

Cat. No.: B13928704
M. Wt: 288.12 g/mol
InChI Key: BRMQTTFAELDRBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid is a heterocyclic compound that contains a thiazole ring Thiazole rings are known for their aromatic properties and are commonly found in various biologically active molecules

Preparation Methods

The synthesis of 2-Bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-6-bromobenzothiazole with methoxycarbonyl chloride under basic conditions to introduce the methoxy group. Another method includes the use of microwave irradiation to facilitate the reaction between substituted arylaldehyde, 2-amino-6-halo/4-methyl-benzo[d]thiazole, and 2-naphthol or 6-hydroxy quinoline in the presence of NaCl in water .

Chemical Reactions Analysis

2-Bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents used in these reactions include sodium hydroxide, acetic acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid can be compared with other similar compounds, such as:

    2-Bromo-6-methoxybenzothiazole: Similar structure but lacks the carboxylic acid group.

    2-Bromo-4-methylthiazole-5-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.

    2-Amino-4-methoxybenzo[d]thiazole: Similar structure but with an amino group instead of a bromine atom.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C9H6BrNO3S

Molecular Weight

288.12 g/mol

IUPAC Name

2-bromo-4-methoxy-1,3-benzothiazole-6-carboxylic acid

InChI

InChI=1S/C9H6BrNO3S/c1-14-5-2-4(8(12)13)3-6-7(5)11-9(10)15-6/h2-3H,1H3,(H,12,13)

InChI Key

BRMQTTFAELDRBY-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)O)SC(=N2)Br

Origin of Product

United States

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